molecular formula C16H23FN2O2 B13614697 Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B13614697
M. Wt: 294.36 g/mol
InChI Key: MYKFGLCANANAEX-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 3-amino-3-(2-fluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-6-9-16(18,11-19)12-7-4-5-8-13(12)17/h4-5,7-8H,6,9-11,18H2,1-3H3

InChI Key

MYKFGLCANANAEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2F)N

Origin of Product

United States

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